NPEC-caged-(S)-AMPA

Description

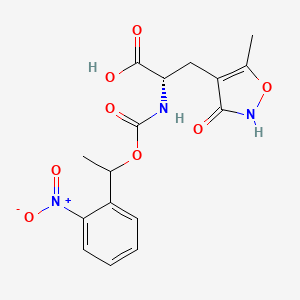

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRWDYNJZRRP-MYIOLCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NPEC-caged-(S)-AMPA for Neurobiological Research

Introduction

NPEC-caged-(S)-AMPA is a photolabile derivative of the potent ionotropic glutamate receptor agonist, (S)-AMPA.[1][2] This compound incorporates the 1-(2-nitrophenyl)ethyl (NPEC) caging group, which renders the (S)-AMPA molecule biologically inactive until it is cleaved by exposure to near-UV light.[1][3][4] This property allows for the precise spatiotemporal control of AMPA receptor activation, making it an invaluable tool for researchers in neuroscience and drug development. By uncaging (S)-AMPA with a focused light source, scientists can mimic synaptic transmission with high fidelity, enabling detailed investigations into synaptic plasticity, receptor mapping, and the functional roles of AMPA receptors in various neural circuits. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical and photochemical properties, detailed experimental protocols for its use, and a description of the downstream signaling pathways activated upon its photolysis.

Data Presentation

The following tables summarize the key quantitative data for this compound, compiled from various suppliers and research articles.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 379.32 g/mol | |

| Molecular Formula | C₁₆H₁₇N₃O₈ | |

| CAS Number | 1257323-84-4 | |

| Purity | ≥98% (HPLC) | |

| Appearance | White solid | |

| Storage | Store at -20°C | |

| Solubility | Soluble to 5 mM in water with gentle warming, to 100 mM in DMSO |

Table 2: Photochemical Properties

| Property | Value | Source |

| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | |

| Wavelength for Uncaging | Near-UV (optimally ~347 nm) | |

| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |

| Quantum Yield (Φ) | 0.64 |

Signaling Pathways

Upon photolytic release, (S)-AMPA binds to and activates AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The activation of these receptors leads to the influx of Na⁺ ions (and Ca²⁺ in the case of GluA2-lacking AMPA receptors), resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. Two critical pathways influenced by AMPA receptor activation are Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and excitotoxicity, a pathological process involved in various neurological disorders.

AMPA Receptor Signaling in Long-Term Potentiation (LTP)

LTP induction at many synapses, particularly in the hippocampus, is triggered by a strong depolarization that relieves the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx. This rise in intracellular Ca²⁺ activates several kinases, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII activation leads to the phosphorylation of AMPA receptor subunits (e.g., Ser831 on GluA1) and the trafficking of additional AMPA receptors to the postsynaptic density, thereby strengthening the synapse.

References

- 1. portlandpress.com [portlandpress.com]

- 2. This compound | CAS 1257323-84-4 | Tocris Bioscience [tocris.com]

- 3. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism of Action of NPEC-caged-(S)-AMPA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photolabile compound NPEC-caged-(S)-AMPA, detailing its mechanism of action, experimental applications, and the underlying signaling pathways it activates. The information is intended for researchers in neuroscience, pharmacology, and drug development seeking to utilize this tool for precise spatiotemporal control of AMPA receptor activation.

Core Mechanism of Action

This compound is a synthetic derivative of the potent AMPA receptor agonist, (S)-AMPA. The agonist's activity is temporarily blocked by a photolabile caging group, 1-(2-nitrophenyl)ethyl (NPEC). This "caged" compound is biologically inert, allowing for its delivery to a biological system without activating AMPA receptors.[1][2] Upon illumination with near-UV light, the NPEC group undergoes rapid photolysis, releasing the active (S)-AMPA molecule.[3][4] This uncaging event provides precise temporal and spatial control over the activation of AMPA receptors, making it an invaluable tool for studying synaptic transmission and plasticity.[5]

The photolysis reaction is efficient, characterized by a defined quantum yield and extinction coefficient, ensuring reliable and reproducible uncaging. The released (S)-AMPA then binds to and activates AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. This activation leads to the opening of the receptor's ion channel, primarily allowing the influx of sodium ions (Na+) and, in the case of calcium-permeable AMPA receptors, calcium ions (Ca2+), resulting in depolarization of the postsynaptic membrane.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the electrophysiological responses elicited by its photolysis.

Table 1: Photochemical Properties of this compound

| Parameter | Value | Reference |

| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.64 | |

| Recommended Uncaging Wavelength | Near-UV (e.g., 347 nm) | |

| Solubility | Soluble to 5 mM in water with gentle warming and to 100 mM in DMSO | |

| Stability | Stable in solution when protected from light. |

Table 2: Electrophysiological Properties of AMPA Receptor Currents Evoked by Uncaged (S)-AMPA

| Parameter | Typical Value Range | Experimental Conditions | Reference |

| Rise Time (10-90%) | 0.2 - 1 ms | Whole-cell voltage-clamp, -60 to -70 mV holding potential | |

| Decay Time Constant (τ) | 1.3 - 50 ms | Whole-cell voltage-clamp, varies with subunit composition and synaptic location | |

| Single-Channel Conductance | 5 - 30 pS | Dependent on subunit composition and phosphorylation state | |

| Reversal Potential | ~0 mV | Standard extracellular and intracellular solutions |

Experimental Protocols

Two-Photon Flash Photolysis of this compound in Brain Slices

This protocol describes the procedure for uncaging this compound at single dendritic spines using two-photon microscopy combined with whole-cell patch-clamp recording.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

Brain slice preparation of the region of interest

-

Two-photon microscope with a Ti:sapphire laser

-

Patch-clamp amplifier and recording setup

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

-

Loading of Caged Compound: Perfuse the recording chamber with aCSF containing this compound at a working concentration (e.g., 1-5 mM). Ensure the solution is protected from light.

-

Whole-Cell Patch-Clamp Recording:

-

Visually identify a neuron for recording using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with internal solution.

-

Record baseline synaptic activity in voltage-clamp mode, holding the membrane potential at -70 mV to isolate AMPA receptor-mediated currents.

-

-

Two-Photon Uncaging:

-

Switch to the two-photon imaging mode to visualize dendritic spines.

-

Position the laser spot over the head of a single dendritic spine.

-

Deliver a short laser pulse (e.g., 1-5 ms) at a wavelength of ~720 nm to induce two-photon photolysis of the this compound.

-

-

Data Acquisition and Analysis:

-

Record the resulting excitatory postsynaptic current (EPSC).

-

Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked EPSC (uEPSC).

-

Repeat the uncaging stimulus at different locations or under different experimental conditions to investigate synaptic properties.

-

Whole-Cell Voltage-Clamp Recording of AMPA Receptor Currents

This protocol outlines the general procedure for recording AMPA receptor-mediated currents in cultured neurons or brain slices.

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices as described in the previous protocol.

-

Recording Setup:

-

Place the preparation in a recording chamber on the stage of an upright microscope.

-

Continuously perfuse with oxygenated aCSF.

-

-

Pipette Preparation:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution.

-

-

Giga-seal Formation and Whole-Cell Access:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at -70 mV to record inward AMPA receptor-mediated currents.

-

Apply stimuli (e.g., electrical stimulation of afferent fibers or photolysis of caged compounds) to evoke synaptic currents.

-

Record the currents using a patch-clamp amplifier and data acquisition software.

-

-

Pharmacological Isolation: To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., AP5) and GABAA receptor antagonists (e.g., picrotoxin) can be added to the external solution.

Signaling Pathways and Visualizations

Activation of AMPA receptors by uncaged (S)-AMPA initiates a cascade of intracellular signaling events, particularly when calcium-permeable AMPA receptors are present. These pathways are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

AMPA Receptor Downstream Signaling

Upon activation and subsequent Ca2+ influx, several key protein kinases are activated, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). These kinases phosphorylate specific serine and threonine residues on the intracellular C-terminal tails of AMPA receptor subunits, primarily GluA1. This phosphorylation can modulate the receptor's channel conductance, open probability, and trafficking to and from the synaptic membrane.

Caption: Downstream signaling cascade following AMPA receptor activation.

Experimental Workflow for this compound Uncaging

The following diagram illustrates the typical workflow for an experiment utilizing this compound to study synaptic function.

Caption: Experimental workflow for uncaging experiments.

Logical Relationship of Photolysis and Receptor Activation

This diagram outlines the logical sequence of events from photostimulation to the physiological response.

Caption: Sequence of events from photolysis to cellular response.

References

- 1. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity Level-Dependent Synapse-Specific AMPA Receptor Trafficking Regulates Transmission Kinetics | Journal of Neuroscience [jneurosci.org]

- 3. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System [mdpi.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Power of Caged Compounds

An In-depth Technical Guide on the Core Photolysis Principle of NPEC-caged-(S)-AMPA

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the photolysis principle of this compound. It covers the core mechanism, quantitative data, experimental protocols, and relevant biological pathways, offering a comprehensive resource for utilizing this powerful tool in neuroscience and pharmacology.

Caged compounds are biologically active molecules rendered inert by a covalently attached, light-sensitive protecting group, known as a "cage".[1] This chemical modification allows for the precise control over the release of the active molecule. When illuminated by light of a specific wavelength, typically in the UV spectrum, the cage undergoes a photochemical reaction, breaking the covalent bond and releasing the active compound with high spatiotemporal resolution.[2] This technique is invaluable in experimental neuroscience for isolating post-synaptic receptor activation from presynaptic processes and for the detailed pharmacological dissection of signaling pathways.[3]

(S)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent synthetic agonist for the AMPA receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system.[4][5] this compound is a photolabile derivative where the agonist's activity is blocked by a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This allows researchers to deliver (S)-AMPA to a specific location and release it on demand with a pulse of light.

Core Principle: The NPEC Photolysis Reaction

The utility of this compound hinges on the photolysis reaction of the NPEC group. The process is initiated when the nitroaromatic chromophore of the cage absorbs a photon.

Mechanism of Photolysis:

-

Photoexcitation: The NPEC cage absorbs a photon of near-UV light, transitioning the nitro group to an excited state.

-

Intramolecular Rearrangement: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

-

Intermediate Formation: This leads to the formation of an unstable aci-nitro intermediate.

-

Cleavage and Release: The intermediate rapidly rearranges and fragments, releasing the free (S)-AMPA molecule, carbon dioxide, and a 2-nitrosoacetophenone byproduct.

This uncaging reaction is rapid, allowing for the release of the agonist on a timescale that can mimic natural synaptic transmission.

Quantitative Data for Experimental Design

The efficiency and application of this compound are defined by its photochemical properties. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Description |

| One-Photon (1P) Absorption Max (λmax) | ~347-350 nm | Optimal wavelength for single-photon excitation to trigger photolysis. |

| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | A measure of how strongly the cage absorbs light at a specific wavelength. |

| Quantum Yield (Φ) | ~0.64 | The efficiency of converting an absorbed photon into a successful uncaging event. |

| Two-Photon (2P) Uncaging Wavelength | ~720 nm | Optimal wavelength for two-photon excitation, which provides higher spatial resolution. |

| Two-Photon Cross-Section (σ₂) | ~0.06 GM (Goeppert-Mayer units) at 730 nm (for similar MNI-caged glutamate) | A measure of the efficiency of simultaneous two-photon absorption. |

Experimental Protocols

Precise experimental methodology is critical for successful uncaging experiments. Below are generalized protocols for both one-photon and two-photon applications.

Stock Solution Preparation

-

Reagent: this compound powder.

-

Solvent: High-purity dimethyl sulfoxide (DMSO) for a concentrated stock (e.g., 10-50 mM) or directly into the aqueous experimental buffer.

-

Procedure:

-

Dissolve the powder in the chosen solvent. Vortex until fully dissolved.

-

Centrifuge briefly to pellet any insoluble particulates.

-

Store DMSO stock solutions at -20°C, protected from light. Aqueous solutions should be prepared fresh daily.

-

-

Working Concentration: The final concentration in the experimental bath is typically in the range of 100 µM to 500 µM.

One-Photon (Wide-Field) Uncaging Protocol

-

Preparation: Prepare the biological sample (e.g., acute brain slices, cultured neurons) in a recording chamber on a microscope stage.

-

Perfusion: Perfuse the sample with artificial cerebrospinal fluid (aCSF) or another suitable buffer.

-

Application: Add this compound to the perfusion solution at the desired final concentration. Allow 5-10 minutes for equilibration.

-

Light Source: Use a flash lamp or a near-UV laser (e.g., 355 nm) coupled to the microscope.

-

Photolysis: Deliver brief flashes of UV light (e.g., 1-10 ms duration) to the area of interest. The light intensity and duration should be calibrated to evoke a physiological response without causing photodamage.

-

Recording: Use patch-clamp electrophysiology or calcium imaging to record the cellular response to the released AMPA.

Two-Photon (Point-Scan) Uncaging Protocol

-

Preparation & Application: Follow steps 1-3 from the one-photon protocol.

-

Light Source: Use a mode-locked Ti:Sapphire laser tuned to ~720 nm, integrated into a two-photon microscope. Two-photon excitation confines photolysis to the focal volume, providing subcellular resolution.

-

Photolysis: Deliver short trains of laser pulses (e.g., 0.5-5 ms) to a specific point of interest, such as a single dendritic spine. This allows for the precise mapping of receptor distribution and function.

-

Recording: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials via whole-cell patch-clamp.

Visualizing Pathways and Workflows

AMPA Receptor Signaling

Upon uncaging, the released (S)-AMPA binds to its receptors, initiating a signaling cascade. AMPA receptors are ionotropic channels that, upon activation by glutamate or an agonist like AMPA, primarily permit the influx of sodium (Na⁺) ions, leading to depolarization of the postsynaptic membrane. Certain AMPA receptor subtypes are also permeable to calcium (Ca²⁺), which can trigger various downstream signaling pathways involved in synaptic plasticity.

Caption: Signaling pathway initiated by the photolytic release of (S)-AMPA.

General Experimental Workflow

A typical uncaging experiment follows a logical progression from sample preparation to data analysis.

Caption: A generalized workflow for a typical photolysis experiment.

References

In-Depth Technical Guide to NPEC-caged-(S)-AMPA

This technical guide provides a comprehensive overview of the structure, properties, and application of NPEC-caged-(S)-AMPA, a critical tool for researchers in neuroscience and drug development. This document details the chemical characteristics, experimental protocols for its use, and the signaling pathways it modulates, offering a core resource for professionals in the field.

Core Structure and Properties

This compound is a photolabile derivative of the potent ionotropic glutamate receptor agonist, (S)-AMPA. The caging group, 1-(2-nitrophenyl)ethyl (NPEC), renders the (S)-AMPA molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This allows for precise spatial and temporal control over the activation of AMPA receptors in biological systems.

The fundamental chemical and physical properties of this compound are summarized in the table below, providing key data for experimental design and application.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₇N₃O₈ | [1] |

| Molecular Weight | 379.32 g/mol | [1][2] |

| CAS Number | 1257323-84-4 | [1][2] |

| Appearance | Powder | |

| Purity | ≥98% (HPLC) or ≥99% | |

| Solubility | Soluble to 5 mM in water with gentle warming; Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.64 |

Photolysis and Uncaging Mechanism

The utility of this compound lies in its ability to be precisely activated by light. The NPEC caging group is designed to be stable under physiological conditions but susceptible to cleavage upon absorption of photons in the near-UV spectrum. The photolysis reaction releases the active (S)-AMPA molecule, a nitroso-ketone byproduct, and a proton.

Caption: Photolysis of this compound by near-UV light to release active (S)-AMPA.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on established protocols for caging amino acids with the NPEC group. A detailed protocol can be found in the publication by Palma-Cerda et al. (2012), Neuropharmacology. The general steps involve the protection of the amino group of (S)-AMPA with the NPEC chloroformate derivative. Purification is typically achieved through chromatographic techniques to ensure high purity for biological experiments.

Handling and Storage

-

Storage: this compound should be stored at -20°C in a desiccated environment to prevent degradation.

-

Solution Preparation: For aqueous solutions, dissolve this compound in water with gentle warming to a maximum concentration of 5 mM. For higher concentrations, up to 100 mM, dimethyl sulfoxide (DMSO) can be used as a solvent. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.

Photolysis (Uncaging) Protocol

The following provides a general protocol for the photolysis of this compound in a biological preparation, such as brain slices. The specific parameters may need to be optimized for the experimental setup and biological question.

-

Preparation of Caged Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the extracellular recording solution. Typical working concentrations range from micromolar to low millimolar, depending on the desired concentration of uncaged AMPA.

-

Light Source: A suitable near-UV light source is required. This can be a flash lamp, a laser, or a high-power LED. A nitrogen pulsed laser (337 nm) or other sources providing light around 340-380 nm are effective.

-

Light Delivery: The UV light can be delivered through the objective of a microscope for precise spatial control (e.g., two-photon uncaging) or via an optical fiber for targeted illumination of a larger area.

-

Calibration: It is crucial to calibrate the light source to determine the amount of uncaged AMPA released per light pulse. This can be done by measuring the physiological response (e.g., postsynaptic current) to a known concentration of AMPA and comparing it to the response elicited by photolysis.

-

Experimental Procedure:

-

Perfuse the biological preparation with the solution containing this compound.

-

Position the light source to illuminate the desired region of interest.

-

Deliver light pulses of controlled duration and intensity to uncage (S)-AMPA.

-

Record the biological response (e.g., electrophysiological recording, calcium imaging).

-

AMPA Receptor Signaling Pathway

Upon uncaging, (S)-AMPA binds to and activates AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. The activation of AMPA receptors leads to the influx of sodium ions (and in some cases, calcium ions), resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. These pathways are fundamental to synaptic plasticity, learning, and memory.

Caption: Simplified signaling pathway upon activation of AMPA receptors by uncaged (S)-AMPA.

Conclusion

This compound is an invaluable tool for the precise investigation of AMPA receptor function in a variety of biological contexts. Its well-defined chemical and photophysical properties, combined with the ability to control its activation with high spatiotemporal resolution, make it a cornerstone of modern neuroscience research. This guide provides the essential information for researchers and drug development professionals to effectively utilize this powerful compound in their studies of excitatory neurotransmission and synaptic plasticity.

References

NPEC-caged-(S)-AMPA: A Technical Guide to its Photochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical properties of NPEC-caged-(S)-AMPA, a critical tool for the precise spatiotemporal control of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation. This document details the extinction coefficient and quantum yield of this caged compound, outlines the experimental protocols for their determination, and explores the downstream signaling pathways activated upon photorelease of (S)-AMPA.

Core Photochemical and Physical Properties

This compound is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (S)-AMPA molecule biologically inactive until it is cleaved by near-ultraviolet (UV) light. This property allows for the controlled release of the agonist in both time and space, enabling researchers to investigate the dynamics of AMPA receptor signaling with high precision.

The key quantitative photochemical parameters of this compound are summarized in the table below.

| Parameter | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm | [1] |

| Quantum Yield (Φ) | 0.64 | Near-UV | [1] |

These values indicate that this compound efficiently absorbs light in the near-UV spectrum and has a high probability of undergoing photolysis upon photon absorption, making it a highly effective tool for uncaging experiments.

Experimental Protocols

The determination of the extinction coefficient and quantum yield is fundamental to characterizing any caged compound. Below are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., aqueous buffer at a specific pH)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes with a defined path length (typically 1 cm)

-

Analytical balance and volumetric flasks for preparing solutions of known concentration

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound, which is in the near-UV range (around 347 nm).

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared solutions at λmax.

-

-

Data Analysis:

-

Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

-

According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the resulting plot should be a straight line passing through the origin.

-

The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εb). For a 1 cm path length cuvette, the slope is equal to the extinction coefficient.

-

Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Determination of Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the fraction of molecules that undergo a specific reaction (in this case, photolysis) for each photon absorbed. The comparative method, using a well-characterized actinometer as a reference standard, is a common approach.

Materials and Equipment:

-

This compound solution of known concentration and absorbance

-

Actinometer solution with a known quantum yield at the excitation wavelength (e.g., ferrioxalate)

-

Monochromatic light source (e.g., a laser or a lamp with a monochromator)

-

Photodetector to measure light intensity

-

Reaction cell or cuvette

-

UV-Vis spectrophotometer

Procedure:

-

Actinometer Preparation and Irradiation:

-

Prepare a solution of the chemical actinometer.

-

Irradiate the actinometer solution with the monochromatic light source for a specific period.

-

Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.

-

-

Sample Preparation and Irradiation:

-

Prepare a solution of this compound with a similar absorbance to the actinometer at the irradiation wavelength.

-

Irradiate the sample solution under identical conditions (same light source, geometry, and duration) as the actinometer.

-

-

Quantification of Photoproduct:

-

After irradiation, determine the concentration of the photoreleased (S)-AMPA or the disappearance of the this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by monitoring the change in the absorption spectrum.

-

-

Calculation of Quantum Yield:

-

The quantum yield of this compound (Φ_sample) is calculated using the following formula: Φ_sample = Φ_ref * (moles of sample photolyzed / moles of actinometer reacted)

-

Where Φ_ref is the known quantum yield of the actinometer.

-

Workflow for Quantum Yield Determination (Comparative Method)

Caption: Workflow for determining the quantum yield.

AMPA Receptor Signaling Pathways

Upon photolytic release, (S)-AMPA binds to and activates AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. The activation of AMPA receptors initiates several downstream signaling cascades.

Canonical Ionotropic Signaling

The primary and most rapid signaling event following AMPA receptor activation is the influx of cations, predominantly sodium ions (Na⁺), into the postsynaptic neuron.

-

(S)-AMPA Binding: Photoreleased (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.

-

Channel Opening: This binding induces a conformational change in the receptor, opening its integral ion channel.

-

Sodium Influx: A strong electrochemical gradient drives Na⁺ ions into the cell.

-

Depolarization: The influx of positive charge leads to a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If this depolarization reaches the threshold, it can trigger an action potential.

Canonical AMPA Receptor Ionotropic Signaling Pathway

Caption: Canonical AMPA receptor ionotropic signaling.

Metabotropic-like Signaling via Lyn Kinase

In addition to its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades in a manner akin to metabotropic receptors. This pathway involves the activation of the Src-family tyrosine kinase, Lyn.

-

(S)-AMPA Binding and Receptor Activation: Similar to the ionotropic pathway, the process begins with the binding of (S)-AMPA to the AMPA receptor.

-

Lyn Kinase Activation: This leads to the activation of Lyn kinase, which is physically associated with the AMPA receptor.

-

MAPK Pathway Activation: Activated Lyn kinase initiates the mitogen-activated protein kinase (MAPK) signaling cascade.

-

Gene Expression Changes: The MAPK pathway ultimately leads to the phosphorylation of transcription factors in the nucleus, altering gene expression. A key target is the gene for Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptic plasticity, learning, and memory.

AMPA Receptor Metabotropic-like Signaling Pathway

Caption: AMPA receptor metabotropic-like signaling.

References

The Imperative of Inertness: A Technical Guide to the Pre-Photolysis Behavior of Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Pre-Photolysis Inactivity

A caged compound is designed to be a biologically inactive precursor of an active molecule.[1][2] The "cage," a photolabile protecting group, sterically and/or electronically hinders the active molecule from interacting with its biological target.[1] Therefore, the ideal caged compound should act as neither an agonist nor an antagonist at its target receptor or enzyme before light activation.[1]

However, achieving complete biological inertness can be challenging. The caging moiety can sometimes confer unexpected pharmacological properties to the molecule, leading to off-target effects. For instance, some caged versions of ATP and the neurotransmitter GABA have been shown to act as antagonists at their respective receptors.[3] Similarly, certain caged glutamates have been found to inhibit GABA-A receptors.

Quantitative Assessment of Biological Inertness

To ensure the validity of experimental results, it is crucial to quantitatively assess the biological activity of a caged compound in its pre-photolysis state. This is typically achieved by measuring key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the equilibrium dissociation constant (Kd). The following tables summarize available data for several classes of caged compounds.

Table 1: Pre-Photolysis Activity of Caged Neurotransmitters

| Caged Compound | Target Receptor/System | Pre-Photolysis Activity | Uncaged Ligand Activity | Reference |

| MNI-caged-γ-D-glutamyl-glycine | Glutamate Receptors | No reported actions on glutamate receptors or transporters at ≤10 mM | γ-DGG is a glutamate receptor antagonist | |

| CNB-caged-glutamate | NMDA Receptors | Inhibitory effects at non-saturating glycine concentrations | Glutamate is an agonist | |

| NI- and MNI-caged-glutamate | NMDA Receptors | Inert under conditions where CNB-caged-glutamate shows inhibition | Glutamate is an agonist | |

| Nitroindolinyl-caged GABA | GABA-A Receptors | Antagonistic activity | GABA is an agonist | |

| Nitroindolinyl-caged glutamate | GABA-A Receptors | Antagonistic activity | Glutamate has no activity at GABA-A receptors |

Table 2: Pre- and Post-Photolysis Properties of Caged Ca2+ Chelators

| Caged Chelator | Kd for Ca2+ (Before Photolysis) | Kd for Ca2+ (After Photolysis) | Fold Change in Affinity | Reference |

| NP-EGTA | 80 nM | >1 mM | ~12,500 | |

| DM-Nitrophen | 5 nM | >3 mM | >600,000 | |

| nitr-5 | 145 nM | 6.3 µM | ~43 | |

| diazo-2 | 2.2 µM | 73 nM | ~0.03 (affinity increases) | |

| NDBF-EGTA | 5 nM (at pH 7.8) | ~1 mM | ~140,000 |

Table 3: Pre-Photolysis Activity of Caged ATP

| Caged Compound | Target System | Pre-Photolysis Activity | Uncaged Ligand Activity | Reference |

| NPE-caged-ATP | Alkaline Phosphatase | Binds to the enzyme prior to photolysis | ATP is a substrate |

Experimental Protocols for Assessing Biological Inertness

Verifying the biological inertness of a caged compound is a critical step before its use in experiments. Below are detailed methodologies for key experiments to quantify the pre-photolysis activity of caged compounds.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Receptor Antagonism

This protocol is designed to test whether a caged compound acts as an antagonist at a specific ligand-gated ion channel.

Objective: To determine the IC50 value of a caged compound on its target receptor.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptors, or primary neurons).

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution.

-

Intracellular solution (e.g., K-Gluconate based).

-

The caged compound and its corresponding uncaged agonist.

-

A known antagonist for the receptor (positive control).

Procedure:

-

Cell Preparation: Plate the cells on coverslips a few days prior to recording.

-

Setup Preparation: Turn on all equipment and perfuse the recording chamber with aCSF at a constant rate (e.g., 1.5 mL/min).

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Obtaining a Whole-Cell Recording:

-

Place the coverslip in the recording chamber.

-

Approach a cell with the patch pipette while applying positive pressure.

-

Form a gigaohm seal ( >1 GΩ) by applying gentle suction.

-

Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential appropriate for the receptor being studied (e.g., -60 mV for GABA-A receptors).

-

Apply the uncaged agonist at a concentration that elicits a submaximal response (e.g., EC20 or EC50). This will be your control response.

-

After establishing a stable baseline response to the agonist, co-apply the caged compound at increasing concentrations along with the agonist.

-

Record the current response at each concentration of the caged compound.

-

Include a wash-out step with the agonist alone to ensure the effect of the caged compound is reversible.

-

As a positive control, apply a known antagonist to confirm the inhibition of the receptor current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the caged compound.

-

Normalize the current amplitudes to the control response.

-

Plot the normalized response against the logarithm of the caged compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Kinase Assay for Assessing Enzyme Inhibition

This protocol is used to determine if a caged compound, such as caged ATP, inhibits the activity of a kinase.

Objective: To measure the inhibitory effect of a caged compound on a specific kinase.

Materials:

-

Purified recombinant kinase.

-

Kinase substrate (e.g., a peptide or protein).

-

The caged compound (e.g., caged ATP) and its uncaged counterpart (ATP).

-

Kinase assay buffer (containing MgCl2).

-

A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or phosphospecific antibodies).

-

96-well plates.

-

Plate reader (for luminescence or fluorescence detection).

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, caged compound, and ATP in kinase assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the kinase and the caged compound at various concentrations.

-

Include a positive control (kinase + ATP, no caged compound) and a negative control (kinase only, no ATP or caged compound).

-

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction according to the detection kit's instructions (e.g., by adding a reagent that depletes remaining ATP).

-

Add the detection reagent that measures the product of the kinase reaction (e.g., ADP).

-

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis:

-

Subtract the background signal (negative control) from all measurements.

-

Normalize the kinase activity at each concentration of the caged compound to the activity of the positive control.

-

Plot the normalized activity against the logarithm of the caged compound concentration and fit the data to determine the IC50 value.

-

Protocol 3: Competitive Ligand Binding Assay

This protocol assesses the ability of a caged compound to compete with a known radiolabeled ligand for binding to a receptor.

Objective: To determine the binding affinity (Ki) of a caged compound for a specific receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the receptor of interest.

-

A radiolabeled ligand with high affinity for the receptor.

-

The caged compound.

-

Assay buffer.

-

96-well filtration plates.

-

Vacuum manifold.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the caged compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filtration plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the logarithm of the caged compound concentration.

-

Fit the data to a one-site competition binding model to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Visualization of Signaling Pathways and Experimental Workflows

Understanding the context in which caged compounds are used is essential. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a generalized workflow for assessing biological inertness.

Conclusion

The power of caged compounds as tools for dissecting complex biological processes is undeniable. However, their utility is fundamentally dependent on their biological inertness before photolysis. This guide has provided a framework for understanding and assessing this critical property. By carefully quantifying pre-photolysis activity and adhering to rigorous experimental protocols, researchers can confidently employ caged compounds to illuminate the intricate workings of the cell with high fidelity. The continued development of new caging strategies aims to further minimize off-target effects, enhancing the precision of this powerful technology.

References

Unlocking Neural Circuits: A Technical Guide to Caged Neurotransmitters in Neuroscience

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Caged neurotransmitters represent a powerful class of optochemical tools that provide neuroscientists with unprecedented spatiotemporal control over neural signaling. By rendering a neurotransmitter biologically inert with a photolabile protecting group, researchers can command its release at precise locations and times using focused light. This technique has become indispensable for mapping neural circuits, investigating synaptic plasticity, and dissecting the complex signaling cascades that underpin brain function and disease. This guide provides an in-depth overview of the core principles, quantitative properties, and key applications of caged neurotransmitters, complete with detailed experimental protocols and visual representations of associated workflows and signaling pathways.

Core Principles of Neurotransmitter Caging

Caged compounds are signaling molecules, such as glutamate or GABA, that have been inactivated by the covalent attachment of a photolabile protecting group, often called a "caging group".[1][2][3] This modification blocks the neurotransmitter's ability to bind to its receptor.[4] The caged molecule, which is otherwise stable and biologically inert at its target receptor, can be introduced into a biological preparation, such as a brain slice.[5]

The activation, or "uncaging," occurs when the preparation is illuminated with light of a specific wavelength. The caging group absorbs a photon (or two photons in the case of two-photon excitation), triggering a photochemical reaction that cleaves the covalent bond and releases the active neurotransmitter in its native form. This process happens on a microsecond to millisecond timescale, allowing for a rapid, localized increase in neurotransmitter concentration that can mimic physiological synaptic release.

Two-photon (2P) excitation offers significant advantages over traditional one-photon (1P) uncaging. By using a focused infrared laser, 2P excitation is confined to a femtoliter-sized focal volume, providing true three-dimensional spatial resolution and minimizing off-target effects and photodamage to the surrounding tissue. This precision enables the stimulation of individual dendritic spines, the primary sites of excitatory synapses in the brain.

Properties of Common Caged Neurotransmitters

The choice of a caged compound is dictated by the specific experimental requirements. Key parameters include the quantum yield (the efficiency of photorelease per absorbed photon), the absorption wavelength, and the two-photon action cross-section (a measure of two-photon absorption efficiency). The ideal caged compound exhibits high water solubility, stability at physiological pH, biological inertness before photolysis, and rapid release kinetics. However, a critical consideration is potential off-target pharmacology; for instance, many caged glutamates, particularly at the high concentrations used for 2P uncaging, can act as antagonists at GABA-A receptors.

Below is a summary of quantitative properties for several widely used caged neurotransmitters.

| Caged Compound | Parent Neurotransmitter | Photolysis Type | Optimal Wavelength (nm) | Quantum Yield (Φ) | 2P Action Cross-Section (GM) | Key Features & Considerations |

| MNI-Glutamate | L-Glutamate | 1P / 2P | ~350 (1P), 720 (2P) | 0.065 - 0.085 | ~0.06 | The most widely used compound for 2P uncaging; well-characterized but antagonizes GABA-A receptors at mM concentrations. |

| CDNI-Glutamate | L-Glutamate | 1P / 2P | ~360 (1P), 720 (2P) | ~0.6 | Higher than MNI-Glu | Higher quantum yield allows for use at lower concentrations, potentially reducing side effects. |

| RuBi-GABA | GABA | 1P / 2P | ~450 (1P), ~800 (2P) | ~0.04 - 0.08 | Lower 2P efficiency | Excitable with visible light, reducing phototoxicity; useful for optical silencing of neurons. |

| RuBi-Glutamate | L-Glutamate | 1P / 2P | ~450 (1P), ~800 (2P) | High | Usable for 2P uncaging | High quantum efficiency allows use at lower concentrations, partly avoiding GABAergic blockade. |

| DEAC450-Glutamate | L-Glutamate | 1P / 2P | ~450 (1P), 900 (2P) | ~0.39 | ~0.5 | Red-shifted absorption allows for two-color uncaging experiments in combination with MNI/CDNI compounds. |

(Note: Values are approximate and can vary based on experimental conditions. 1 GM = 1 Göppert-Mayer unit = 10⁻⁵⁰ cm⁴·s·photon⁻¹)

Applications in Neuroscience

High-Resolution Circuit Mapping

One of the primary applications of caged neurotransmitters is the functional mapping of synaptic circuits. By systematically uncaging glutamate at different locations within a brain slice while recording from a postsynaptic neuron, researchers can identify and quantify the strength of synaptic inputs. This laser-scanning photostimulation (LSPS) technique generates detailed maps of excitatory and inhibitory connections to a single cell, revealing the micro-architecture of neural networks with a resolution unattainable by traditional electrical stimulation, which can inadvertently activate axons of passage.

Investigating Synaptic Plasticity

Caged compounds have revolutionized the study of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. Two-photon uncaging of glutamate onto a single dendritic spine can mimic the endogenous release of neurotransmitter, allowing for the induction of LTP or LTD at an individual synapse. This approach has been instrumental in demonstrating that plasticity is synapse-specific and is often accompanied by structural changes, such as the enlargement or shrinkage of the stimulated spine.

Studying Dendritic Integration

Neurons integrate thousands of synaptic inputs across their complex dendritic trees to produce a single output: the action potential. Caged neurotransmitters allow for the precise delivery of synaptic stimuli to different dendritic locations, enabling the study of how neurons process spatiotemporal patterns of input. This has been crucial for understanding nonlinear dendritic phenomena, such as dendritic spikes, where clustered synaptic inputs can generate a localized, regenerative electrical event that powerfully influences neuronal firing.

Experimental Protocols

General Experimental Workflow

A typical experiment combining two-photon uncaging with electrophysiology involves preparing a brain slice, identifying and patch-clamping a target neuron, bath-applying the caged compound, and then using a focused laser to photolyze the compound at specific locations while recording the resulting electrical activity.

Detailed Protocol: Two-Photon Glutamate Uncaging and Whole-Cell Recording in Hippocampal Slices

This protocol provides a step-by-step guide for inducing and recording uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a CA1 pyramidal neuron in an acute hippocampal slice.

1. Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (ACSF): In mM: 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose. Equilibrate by bubbling with 95% O₂/5% CO₂. For uncaging experiments, modify to contain 2 mM CaCl₂ and 0 mM MgCl₂ to maximize NMDA receptor activation, and add 1 µM Tetrodotoxin (TTX) to block action potentials.

-

Internal Pipette Solution (for voltage-clamp): In mM: 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH. Include a fluorescent dye (e.g., 50 µM Alexa Fluor 594) to visualize cell morphology.

-

Caged Glutamate Stock: Prepare a 10 mM stock solution of MNI-Glutamate in water. Store in single-use aliquots at -20°C.

2. Brain Slice Preparation:

-

Anesthetize a P16-P25 mouse or rat according to approved institutional protocols.

-

Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated ACSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with standard ACSF (containing Mg²⁺) and allow them to recover for at least 1 hour at room temperature.

3. Electrophysiology and Imaging Setup:

-

Transfer a single slice to the recording chamber of an upright microscope equipped with DIC optics, epifluorescence, and a two-photon laser scanning system.

-

Continuously perfuse the slice with the modified (0 Mg²⁺, 1 µM TTX) ACSF at 2-3 mL/min.

-

Add MNI-Glutamate to the perfusing ACSF for a final concentration of 2.5 mM. Allow at least 10 minutes for equilibration.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. Fill with internal solution.

4. Recording and Uncaging Procedure:

-

Using DIC optics, target a CA1 pyramidal neuron and establish a whole-cell voltage-clamp configuration.

-

Hold the neuron at -70 mV to record AMPA receptor-mediated currents.

-

Switch to two-photon imaging mode. Use the included fluorescent dye to visualize the dendritic arbor.

-

Identify a secondary or tertiary dendrite and select individual spines as targets for uncaging.

-

Position the laser spot adjacent to the head of the target spine.

-

Deliver a short laser pulse (e.g., 0.5-2 ms duration, 720 nm wavelength) to uncage MNI-Glutamate. Adjust laser power (typically 5-20 mW at the sample) to elicit a uEPSC with an amplitude and kinetics similar to spontaneous miniature EPSCs.

-

Record the resulting current. Move to different spines or locations to map responses or perform plasticity induction protocols (e.g., repetitive stimulation at 1 Hz for 60 pulses to induce LTP).

5. Data Analysis:

-

Analyze the amplitude, rise time, and decay kinetics of the recorded uEPSCs.

-

For mapping experiments, plot the response amplitude as a function of stimulation location.

-

For plasticity experiments, compare the baseline uEPSC amplitude to the amplitude after the induction protocol.

Dissecting Signaling Pathways: Glutamate Receptors and LTP

Caged glutamate is a cornerstone for studying the signaling pathways underlying synaptic plasticity. Long-term potentiation at most excitatory synapses is triggered by a large influx of Ca²⁺ through N-methyl-D-aspartate (NMDA) receptors. This calcium signal activates a cascade of downstream kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII).

Activated CaMKII phosphorylates various substrates, including AMPA-type glutamate receptors (AMPARs). This phosphorylation enhances AMPAR channel conductance and, critically, promotes the trafficking and insertion of new AMPARs from intracellular stores into the postsynaptic membrane. This increase in the number of synaptic AMPARs is a primary mechanism for the enhanced synaptic strength observed during LTP.

Conclusion and Future Directions

Caged neurotransmitters have fundamentally changed the way neuroscientists probe the brain. The ability to stimulate specific cells, synapses, and even single dendritic spines with light provides a level of precision that is essential for untangling the brain's immense complexity. Future developments are focused on creating new caging groups with improved two-photon cross-sections, red-shifted absorption spectra to allow for deeper tissue penetration and multi-color experiments, and reduced off-target pharmacological effects. The continued synergy between synthetic chemistry and neurophysiology promises to yield even more powerful tools for optically controlling and understanding the nervous system.

References

- 1. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 4. Computational methods and challenges for large-scale circuit mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to NPEC Photoprotecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-nitrophenyl)ethyl (NPEC) group is a cornerstone of photoprotecting group chemistry, enabling the precise spatiotemporal control of biologically active molecules. This technical guide provides a comprehensive overview of NPEC chemistry, from its fundamental principles to detailed experimental protocols and applications in research and drug development.

Core Principles of NPEC Photoprotection

The NPEC group belongs to the family of o-nitrobenzyl photoremovable protecting groups, often referred to as "caging" groups. The core principle involves covalently attaching the NPEC moiety to a functional group of a bioactive molecule, thereby rendering it temporarily inactive.[1][2] Irradiation with near-ultraviolet (UV) light, typically around 360 nm, triggers a photochemical reaction that cleaves the bond between the NPEC group and the molecule of interest, releasing the active compound with high temporal and spatial resolution.[3][4]

A key advantage of the NPEC caging group is its hydrolytic stability under physiological conditions (pH 7.4), which prevents the premature release of the caged molecule.[5] The photorelease of the active compound from an NPEC cage occurs on a millisecond to second timescale, with reported "dark" reaction rates of approximately 10-20 s⁻¹ at pH 7.4.

Quantitative Photochemical Properties

The efficiency of the uncaging process is determined by the photochemical properties of the NPEC-caged compound, primarily its molar extinction coefficient (ε) and quantum yield (Φ). The product of these two values (ε × Φ) represents the overall uncaging efficiency. Below is a summary of available quantitative data for various NPEC-caged compounds.

| NPEC-Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference(s) |

| NPEC-L-glutamate | 347 | 660 | 0.63 | ~10-20 (dark rate) | |

| NPEC-ATP | 260 | 18,000 | 0.63 | 83 | |

| NPEC-cAMP | Not Reported | Not Reported | Not Reported | Not Reported | |

| NPEC-Dopamine | ~360 | Not Reported | Not Reported | Not Reported | |

| NPEC-8-Br-cAMP | Not Reported | Not Reported | Not Reported | Not Reported | |

| NPEC-8-Br-cGMP | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Synthesis of NPEC-Caged Compounds

The synthesis of NPEC-caged compounds generally involves a two-step process: the preparation of the reactive NPEC chloroformate, followed by its reaction with the molecule to be caged.

3.1.1. Synthesis of 1-(2-nitrophenyl)ethyl Chloroformate

This protocol outlines the synthesis of the key reagent, 1-(2-nitrophenyl)ethyl chloroformate, from 1-(2-nitrophenyl)ethanol.

Materials:

-

1-(2-nitrophenyl)ethanol

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-(2-nitrophenyl)ethanol in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.

-

The crude 1-(2-nitrophenyl)ethyl chloroformate can be used directly in the next step or purified by vacuum distillation.

3.1.2. Caging of Amines, Alcohols/Phenols, and Phosphates

The NPEC chloroformate is a versatile reagent for caging various functional groups.

-

Caging of Primary and Secondary Amines: React the amine with 1-(2-nitrophenyl)ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C to room temperature.

-

Caging of Alcohols and Phenols: React the alcohol or phenol with 1-(2-nitrophenyl)ethyl chloroformate in the presence of a base like pyridine or triethylamine in an anhydrous aprotic solvent.

-

Caging of Phosphates: The caging of phosphates can be more complex and may involve the use of coupling agents or the synthesis of an NPEC-containing phosphoramidite. A common method for caging nucleotides like ATP involves coupling NPE-caged phosphate to ADP.

Photolysis (Uncaging) of NPEC-Caged Compounds

This protocol describes a general procedure for the photorelease of the active molecule from its NPEC-caged precursor.

Materials and Equipment:

-

NPEC-caged compound dissolved in a suitable buffer (e.g., PBS, HEPES)

-

UV light source with an emission wavelength around 360 nm (e.g., mercury arc lamp with a filter, UV LED)

-

Quartz cuvette or appropriate sample holder for irradiation

-

Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay)

Procedure:

-

Prepare a solution of the NPEC-caged compound in the desired buffer at a known concentration.

-

Transfer the solution to a quartz cuvette or the appropriate sample holder.

-

Irradiate the sample with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.

-

At various time points, withdraw aliquots of the sample for analysis.

-

Analyze the samples to quantify the amount of released active molecule and the remaining caged compound. HPLC is a common method for this analysis.

Signaling Pathways and Experimental Workflows

The ability to release bioactive molecules with high precision makes NPEC caging a powerful tool for studying dynamic biological processes.

Investigating Neurotransmitter Signaling

NPEC-caged neurotransmitters, such as dopamine and glutamate, are widely used to study synaptic transmission and neuronal signaling. By locally uncaging the neurotransmitter, researchers can mimic its natural release and observe the downstream effects on receptor activation and cellular responses.

Diagram 1: Workflow for studying neurotransmitter signaling using NPEC-caged compounds.

Experimental Workflow for Synthesis and Photolysis

The following diagram illustrates the general workflow from the synthesis of an NPEC-caged compound to its application in a photolysis experiment.

Diagram 2: General experimental workflow for NPEC caging and uncaging.

Mechanism of NPEC Photolysis

The photolysis of the NPEC group proceeds through an intramolecular redox reaction initiated by the absorption of a UV photon. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected molecule and the formation of 2-nitrosoacetophenone as a byproduct.

Diagram 3: Simplified photolysis mechanism of the NPEC group. Note: Actual chemical structures would be used in a final document.

Conclusion

NPEC photoprotecting group chemistry offers a robust and versatile platform for the light-mediated control of biological systems. Its hydrolytic stability and efficient photorelease with near-UV light make it an invaluable tool for researchers in neuroscience, cell biology, and drug development. While a broader range of quantitative photochemical data would further enhance its applicability, the fundamental principles and established protocols detailed in this guide provide a solid foundation for the successful implementation of NPEC caging technology in a variety of research settings.

References

- 1. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NPEC-caged-dopamine | Benchchem [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

Selectivity of NPEC-caged-(S)-AMPA for Glutamate Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of NPEC-caged-(S)-AMPA, a photolabile derivative of the potent glutamate receptor agonist (S)-AMPA. Designed for precise spatiotemporal control of receptor activation, its efficacy and utility are critically dependent on its selectivity for the intended target. This document summarizes the available quantitative data, details the experimental protocols for its use, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cornerstone tool in neuroscience research, enabling the controlled release of the AMPA receptor agonist (S)-AMPA upon photolysis with near-UV light. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (S)-AMPA molecule biologically inactive until a pulse of light cleaves the caging group, liberating the active agonist with high temporal and spatial precision. This allows for the precise investigation of synaptic function, receptor mapping, and neuronal circuit analysis. A key feature of this compound is its reported selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over other ionotropic glutamate receptors (iGluRs) such as kainate and NMDA receptors, as well as metabotropic glutamate receptors (mGluRs)[1].

Quantitative Selectivity Profile

While direct quantitative comparisons of this compound across all glutamate receptor subtypes are not extensively available in the literature, the selectivity can be inferred from the activity of the uncaged agonist, (S)-AMPA, on various receptor subtypes. The primary literature qualitatively describes this compound as producing large, sustained inward currents in Purkinje neurons that are selective for AMPA receptors, with minimal activation of kainate receptors. Furthermore, NPEC-caged ligands, in general, do not interfere with GABAergic transmission, a crucial aspect of their selectivity in complex neural tissues.

The following tables summarize the available quantitative data for the photophysical properties of this compound and the potency of its active payload, (S)-AMPA, on different AMPA receptor subtypes.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | |

| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.64 | |

| Recommended Uncaging | Near-UV light |

Table 2: Potency of (S)-AMPA on Homomeric AMPA Receptor Subtypes

This table presents the half-maximal effective concentrations (EC₅₀) of (S)-AMPA on different homomeric AMPA receptor subtypes expressed in HEK293 cells. Lower EC₅₀ values indicate higher potency.

| Receptor Subtype | EC₅₀ (μM) |

| GluA1 | 1.8 |

| GluA2 | 0.63 |

| GluA3 | 0.45 |

| GluA4 | 1.3 |

Data for this table is synthesized from publicly available pharmacological data for (S)-AMPA.

Note on Selectivity for Other Glutamate Receptors:

-

Kainate Receptors: Qualitative studies in Purkinje neurons, which express both AMPA and kainate receptors, show that photolysis of this compound elicits currents predominantly through AMPA receptors with very little contribution from kainate receptors.

-

NMDA Receptors: (S)-AMPA is a weak agonist at NMDA receptors. The activation of NMDA receptors requires the co-agonist glycine and is voltage-dependent due to a magnesium block at resting membrane potential, further contributing to the functional selectivity of (S)-AMPA for AMPA receptors under typical experimental conditions.

-

Metabotropic Glutamate Receptors: There is currently no significant evidence to suggest that (S)-AMPA is a potent agonist at any of the mGluR subtypes.

Experimental Protocols

The following is a detailed methodology for a typical experiment investigating the selectivity of this compound in brain slices, based on the procedures described by Palma-Cerda et al. (2012).

Brain Slice Preparation

-

Animal Model: Sprague-Dawley rats (18-21 days old for Purkinje neuron recordings).

-

Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) with a modified sucrose-based solution to improve cell viability.

-

Brain Extraction and Slicing: Rapidly extract the brain and prepare 200 µm thick parasagittal cerebellar slices using a vibratome in ice-cold, oxygenated ACSF.

-

Recovery: Incubate the slices in standard ACSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Setup: Use an upright microscope with differential interference contrast (DIC) optics to visualize neurons.

-

Patch-Clamp: Perform whole-cell patch-clamp recordings from identified Purkinje neurons.

-

Internal Solution (in mM): 117.5 Cs-gluconate, 17.5 CsCl, 8 NaCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).

-

External Solution (ACSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, saturated with 95% O₂ / 5% CO₂.

-

Pharmacological Blockers: To isolate glutamate receptor currents, include picrotoxin (100 µM) to block GABAA receptors and strychnine (1 µM) to block glycine receptors in the ACSF. To differentiate between AMPA and kainate receptor currents, the selective AMPA receptor antagonist GYKI 53655 (50 µM) can be applied. To block NMDA receptors, D-AP5 (50 µM) can be used.

-

Data Acquisition: Record currents at a holding potential of -60 mV.

Photolysis of this compound

-

Compound Application: Bath-apply this compound at a concentration of 50-200 µM.

-

Light Source: Use a flash lamp or a near-UV laser (e.g., 355 nm or 365 nm) coupled to the microscope.

-

Light Delivery: Deliver light pulses through the microscope objective to a defined area of the slice. The duration and intensity of the light pulse should be calibrated to release a known concentration of (S)-AMPA.

-

Calibration: The concentration of released agonist can be estimated based on the photophysical properties of the caged compound, the volume of illumination, and the intensity and duration of the light pulse.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in an experiment designed to test the selectivity of this compound.

Caption: Experimental workflow for assessing this compound selectivity.

Signaling Pathways of Ionotropic Glutamate Receptors

The following diagrams illustrate the primary signaling pathways for AMPA, Kainate, and NMDA receptors upon agonist binding.

AMPA Receptor Signaling

Caption: Canonical AMPA receptor signaling pathway.

Kainate Receptor Signaling

Caption: Ionotropic and potential metabotropic signaling of Kainate receptors.

NMDA Receptor Signaling

Caption: NMDA receptor signaling pathway requiring co-activation.

Conclusion

This compound is a powerful tool for the precise study of glutamatergic neurotransmission, with a notable selectivity for AMPA receptors. While direct and comprehensive quantitative comparisons with other glutamate receptor subtypes are limited, the available evidence from studies on its active component, (S)-AMPA, and qualitative electrophysiological experiments strongly support its primary action on AMPA receptors with minimal off-target effects on kainate and NMDA receptors under standard experimental conditions. This selectivity, combined with its excellent photophysical properties, makes this compound an invaluable asset for researchers in neuroscience and pharmacology. For experiments requiring absolute certainty of receptor subtype activation, it is recommended to use specific antagonists for kainate and NMDA receptors in conjunction with this compound.

References

Methodological & Application

Application Notes and Protocols for NPEC-caged-(S)-AMPA Uncaging in Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photolytic uncaging of (S)-AMPA from the nitro-phenylethyl (NPEC) caging group in acute brain slices for electrophysiological studies. This technique allows for the precise spatial and temporal activation of AMPA receptors, mimicking synaptic transmission and enabling the investigation of synaptic function, plasticity, and pharmacology.

Introduction

Caged compounds are inert molecules that, upon photolysis with a specific wavelength of light, release a biologically active substance. NPEC-caged-(S)-AMPA is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The NPEC caging group renders the AMPA molecule inactive until it is cleaved by UV light. This property allows researchers to deliver AMPA to a specific location within a brain slice and then, with a flash of light, rapidly release it to activate AMPA receptors on a targeted neuron or even a single dendritic spine. This method offers superior spatial and temporal resolution compared to traditional methods of agonist application like bath application or puffing.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound uncaging experiments.

Table 1: this compound Properties

| Parameter | Value | Notes |

| Caged Compound | (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, N-(1-(2-nitrophenyl)ethyl) caged | |

| Molecular Weight | 411.38 g/mol | |

| Recommended Concentration | 50 - 500 µM | Concentration should be optimized for the specific preparation and experimental goals. Higher concentrations may be needed for two-photon uncaging. |

| Solvent | Aqueous buffers (e.g., ACSF) | |

| Storage | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |

Table 2: One-Photon Uncaging Light Source Parameters

| Parameter | Value | Notes |

| Light Source | High-pressure mercury lamp, Xenon arc lamp, UV LED, or UV laser | The choice of light source depends on the desired spatial resolution and power. |

| Wavelength | 350 - 380 nm | Optimal wavelength for NPEC photolysis. |

| Pulse Duration | 1 - 20 ms | Shorter pulses provide better temporal resolution. Duration should be adjusted to elicit the desired physiological response. |

| Power | Variable | Power should be minimized to avoid phototoxicity while ensuring efficient uncaging. Typically in the mW range for focused beams. |

| Objective | High numerical aperture (NA) objective | A high NA objective is crucial for focusing the uncaging light to a small spot. |

Table 3: Slice Preparation and Recording Solutions